REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH:8](=O)[CH2:9]C.C(=O)([O-])[O-:13].[Na+].[Na+].Cl[CH2:19][Cl:20]>[Cl-].[Zn+2].[Cl-]>[CH3:3][C:2]([CH3:5])([CH3:4])[C:1]([O:6][CH:19]([Cl:20])[CH2:8][CH3:9])=[O:13] |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
17.07 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
extracted with pentane
|
Type
|
EXTRACTION
|
Details
|
The pentane extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous CaCl2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
After the pentane distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuum (5 mm Hg)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC(CC)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |